molecular formula C7H4BrF3O B1375277 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene CAS No. 1242258-38-3

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

Cat. No. B1375277
M. Wt: 241 g/mol
InChI Key: QWUYTYZPBMAYKP-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a chemical compound with the molecular formula C7H5BrF2O . It’s a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene consists of a benzene ring with bromo, difluoromethoxy, and fluoro substituents .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 205.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis of Fluorinated Biphenyls

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene has been utilized in the synthesis of various fluorinated biphenyl compounds. A study demonstrated a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, an anti-inflammatory and analgesic material. This method overcomes the limitations of previous approaches by avoiding the use of costly and hazardous materials, offering a more efficient route for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).

Toxicological Studies

The compound has also been implicated in toxicological studies related to fluorinated ethanes, which share structural similarities. Research into the toxicity of various 1-(di)halo-2-fluoroethanes revealed that compounds like 1-bromo-2-fluoroethane exhibit high toxicity through inhalation, highlighting the importance of understanding the toxicological profiles of such compounds for environmental and occupational health (Keller, Roe, & Lieder, 1996).

Environmental and Health Assessments

Given the structural and functional relevance, 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene and related compounds have been part of broader discussions on the environmental and health impacts of brominated flame retardants. Such assessments are crucial for understanding the potential risks associated with exposure to these chemicals in various settings (Zuiderveen, Slootweg, & de Boer, 2020).

Research on Brominated Compounds

The compound's relevance extends to studies focusing on the broader category of brominated organic compounds, including their synthesis, environmental presence, and biological effects. This encompasses research on polybrominated dibenzo-p-dioxins and dibenzofurans, their occurrence, and their toxicological implications, which is crucial for regulatory and safety evaluations (Birnbaum, Staskal, & Diliberto, 2003).

properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUYTYZPBMAYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

CAS RN

1242258-38-3
Record name 1-bromo-4-(difluoromethoxy)-2-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3-fluoro-phenol (962 mg, 5.037 mmol) in acetonitrile (25 mL) was added a solution of potassium carbonate (28.3 g, 181 mmol) dissolved in water (25 mL) all under nitrogen. To the reaction mixture was added 2-chloro-2,2-difluoroacetophenone (5 g, 25 mmol) and the reaction was heated to 80° C. for 4 hours. The reaction was cooled to room temperature and extracted with ethyl acetate (3×50 mL). The organic layer was dried with sodium sulfate, filtered and concentrated onto silica gel. Silica gel chromotography (5% ethyl acetate 95% heptane to 100% ethyl acetate over 55 minutes) furnished a clear oil (950 mg, 78%). LCMS m/z 531.7 (M−1)1H NMR (400 MHz, METHANOL-d4) δ ppm 6.85 (s, 1H) 6.92 (dd, J=8.88, 2.63 Hz, 1H) 7.05 (t, 1H) 7.38 (t, 1H)
Quantity
962 mg
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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